N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide
Description
N-(3-Methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a 5-nitrofuran core linked via a carboxamide group to a 3-methylisothiazole moiety. This compound has garnered attention in medicinal chemistry due to its role as a FoxO1 agonist, demonstrating the ability to reduce amyloid-beta (Aβ) levels in neurodegenerative models. Its molecular formula is C₉H₇N₃O₄S (MW: 253.23 g/mol), with structural features critical for its bioactivity, including the electron-withdrawing nitro group and the lipophilic isothiazole substituent.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-7(17-11-5)10-9(13)6-2-3-8(16-6)12(14)15/h2-4H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLUUKLOPQYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated nitriles under basic conditions.
Nitration of Furan: The furan ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated furan with the isothiazole derivative using a suitable coupling agent like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: The nitro group in the furan ring can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isothiazole and furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell wall synthesis in bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Molecular Weight : 429.39 g/mol
- Substituents : 5-Nitrothiophene core, 3-methoxy-4-(trifluoromethyl)phenyl-thiazole.
- Activity : Exhibits narrow-spectrum antibacterial activity, though purity is low (42%) .
- Comparison : Replacing furan with thiophene increases molecular weight and introduces sulfur, enhancing lipophilicity. The trifluoromethyl group improves metabolic stability but may reduce solubility.
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular Formula : C₁₄H₇F₂N₃O₃S₂
- Molecular Weight : 375.35 g/mol
- Substituents : 5-Nitrothiophene core, 3,5-difluorophenyl-thiazole.
- Activity : High purity (99.05%) and antibacterial efficacy .
- Comparison : Fluorine atoms enhance electronegativity and membrane permeability. The absence of a bulky trifluoromethyl group may improve target engagement compared to the previous analog.
Quinoxaline-Linked Nitrofuran Carboxamide
5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide
- Molecular Formula : C₁₄H₇N₅O₆
- Molecular Weight : 341.23 g/mol
- Substituents: 5-Nitrofuran core, 3-cyanoquinoxaline-di-N-oxide.
- Activity: Potential antimicrobial applications, though specific data are unavailable .
- However, the di-N-oxide group may reduce bioavailability compared to the isothiazole-linked compound.
Pyrrole Carboxamide with Isothiazole Substituent
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide
- Molecular Formula : C₉H₈N₄O₃S
- Molecular Weight : 252.25 g/mol
- Substituents : 4-Nitropyrrole core, 3-methylisothiazole.
- Activity: Unknown, but high purity (≥97%) suggests utility in drug discovery .
- Comparison : Replacing furan with pyrrole alters electronic properties (less oxygen-mediated polarity). The nitro group at position 4 (vs. 5 in the target compound) may influence binding orientation.
Structural and Functional Analysis
Key Structural Differences
| Feature | Target Compound | Nitrothiophene Analogs | Quinoxaline Analog | Pyrrole Analog |
|---|---|---|---|---|
| Core Heterocycle | 5-Nitrofuran | 5-Nitrothiophene | 5-Nitrofuran | 4-Nitropyrrole |
| Amide Substituent | 3-Methylisothiazole | Thiazole-linked aryl groups | Quinoxaline-di-N-oxide | 3-Methylisothiazole |
| Electron Effects | Moderate π-deficient (furan) | Highly π-deficient (thiophene) | Highly π-deficient (quinoxaline) | Moderately π-deficient (pyrrole) |
| Lipophilicity | Moderate (logP ~2.5)* | High (logP ~3.0–3.5)* | Moderate (logP ~2.8)* | Moderate (logP ~2.3)* |
*Estimated based on substituents.
Biological Activity
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Compounds containing nitrofuran and isothiazole moieties are of particular interest due to their diverse biological activities. This compound is one such compound that has shown promise in preliminary studies.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the nitrofuran core followed by the introduction of the isothiazole group. The detailed synthetic pathway can vary, but it generally includes:
- Formation of 5-nitrofuran-2-carboxylic acid
- Condensation with 3-methylisothiazole
- Purification through recrystallization
3.1 Antimicrobial Activity
This compound has been evaluated for its antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Klebsiella pneumoniae | 0.25 |
| Enterococcus faecalis | 0.25 |
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.15 |
Table 1: Antimicrobial activity of this compound against various pathogens.
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species, indicating its broad-spectrum potential.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve:
- Inhibition of bacterial cell wall synthesis : Similar to other nitrofuran derivatives, it may interfere with essential biosynthetic pathways.
- Disruption of nucleic acid synthesis : The nitro group may participate in redox reactions leading to the formation of reactive intermediates that damage DNA.
Molecular docking studies have shown favorable binding interactions with key bacterial enzymes such as DNA gyrase and MurD ligase, which are critical for bacterial proliferation and survival.
4.1 Clinical Relevance
In a study evaluating the efficacy of various nitrofuran derivatives, this compound was found to outperform standard antibiotics like ciprofloxacin in inhibiting specific strains of resistant bacteria, highlighting its potential as a therapeutic agent in treating antibiotic-resistant infections .
4.2 Toxicity and Safety Profile
Toxicological assessments using MTT assays on human cell lines (HaCat and Balb/c 3T3) indicated that this compound possesses low cytotoxicity at effective concentrations, suggesting a favorable safety profile for further development .
5. Conclusion
This compound represents a promising candidate for the development of new antimicrobial agents due to its potent biological activity against a range of pathogens and acceptable safety profile. Further research is warranted to explore its full therapeutic potential and to optimize its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
